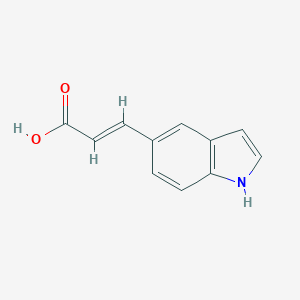
3-(1H-Indol-5-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Indol-5-yl)acrylic acid is an alpha,beta-unsaturated monocarboxylic acid and a member of indoles . It is functionally related to an acrylic acid . The molecular formula is C11H9NO2 .
Molecular Structure Analysis
The molecular structure of 3-(1H-Indol-5-yl)acrylic acid is characterized by an indole ring attached to an acrylic acid group . The InChI string representation of the molecule isInChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14)/b6-5+ . Chemical Reactions Analysis
While specific chemical reactions involving 3-(1H-Indol-5-yl)acrylic acid are not available, indole derivatives are known to be involved in a variety of chemical reactions. They are important types of molecules and natural products and play a main role in cell biology .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(1H-Indol-5-yl)acrylic acid include a molecular weight of 187.19 g/mol . The compound is an alpha,beta-unsaturated monocarboxylic acid and a member of indoles .Direcciones Futuras
Indole derivatives, including 3-(1H-Indol-5-yl)acrylic acid, have shown potential in various areas of research. For instance, indole scaffolds containing the novel non-covalent (decaprenylphosphoryl-β-D-ribose2′-epimerase) DprE1 inhibitor 1,4-azaindole is currently in clinical trials to treat Mycobacterium tuberculosis . Additionally, DG167 indazole sulfonamide with potent anti-tubercular activity is undergoing early-stage development in preclinical studies . These developments suggest that indole derivatives, including 3-(1H-Indol-5-yl)acrylic acid, may have promising future applications in medicinal chemistry .
Propiedades
IUPAC Name |
(E)-3-(1H-indol-5-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-11(14)4-2-8-1-3-10-9(7-8)5-6-12-10/h1-7,12H,(H,13,14)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDUSMDFTBTTGY-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CN2)C=C1/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Indol-5-yl)acrylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

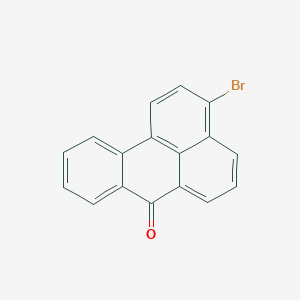
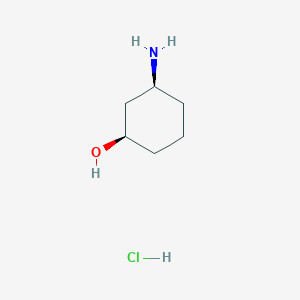
![1-Propyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B182161.png)
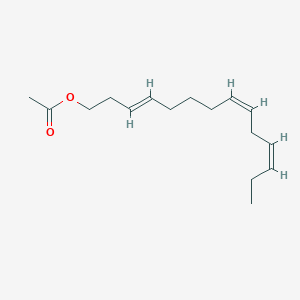
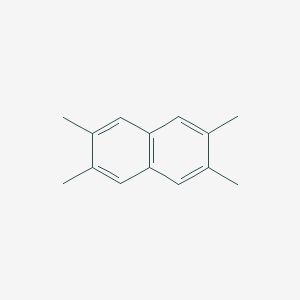
![6-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B182169.png)
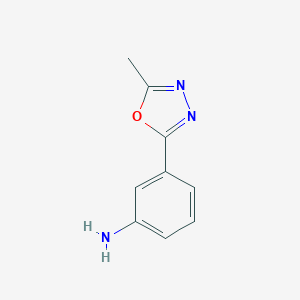
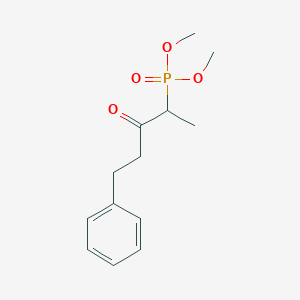
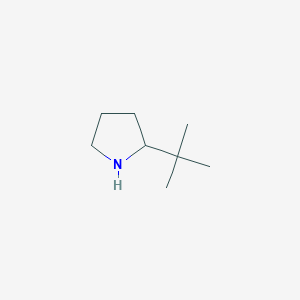
![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)
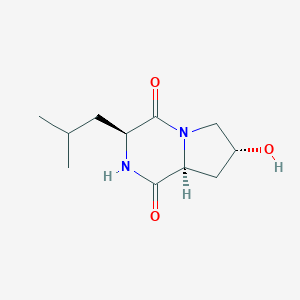
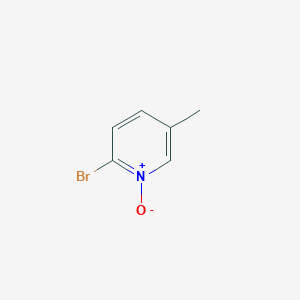
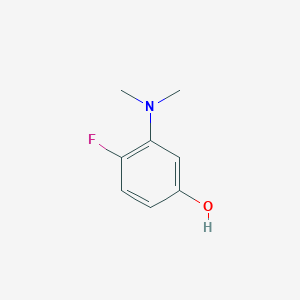
![Tert-butyl 7-amino-4,5-dihydro-1H-benzo[D]azepine-3(2H)-carboxylate](/img/structure/B182182.png)